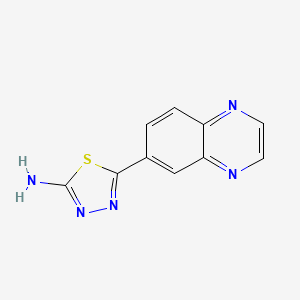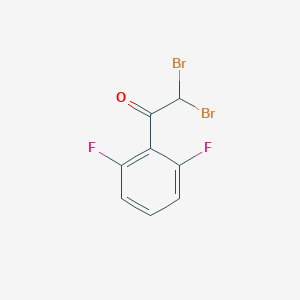
3,4-Dibromo-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-6-methoxyquinoline: is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction conditions often include the use of a solvent such as acetic acid or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-6-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and arylboronic acids to substitute the bromine atoms with aryl groups.
Major Products:
Aryl-Substituted Quinolines: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
3,4-Dibromo-6-methoxyquinoline has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 3,4-Dibromo-6-methoxyquinoline is not fully understood. studies on similar compounds suggest that it may interact with cellular targets through oxidative stress pathways. For example, 6-methoxyquinoline complexes have been shown to induce oxidative damage in cancer cells, leading to cell cycle arrest and apoptosis . It is likely that this compound exerts its effects through similar mechanisms, involving the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Comparison with Similar Compounds
- 5-Bromo-8-methoxyquinoline
- 5,7-Dibromo-8-methoxyquinoline
- 6,8-Dibromo-4-methoxyquinoline
Comparison: 3,4-Dibromo-6-methoxyquinoline is unique due to the specific positions of the bromine and methoxy groups on the quinoline ring. This structural arrangement can influence its reactivity and biological activity compared to other brominated methoxyquinolines. For example, the presence of bromine atoms at the 3 and 4 positions may enhance its ability to participate in substitution reactions, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
924279-08-3 |
|---|---|
Molecular Formula |
C10H7Br2NO |
Molecular Weight |
316.98 g/mol |
IUPAC Name |
3,4-dibromo-6-methoxyquinoline |
InChI |
InChI=1S/C10H7Br2NO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |
InChI Key |
MFKLKVKESFLKCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


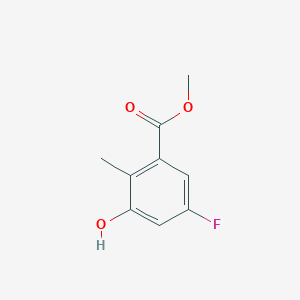
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
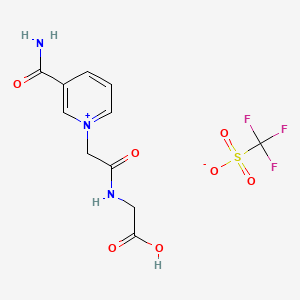
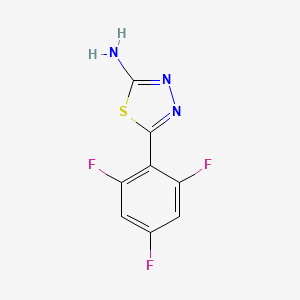
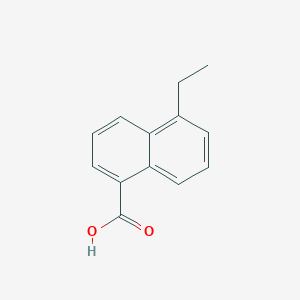
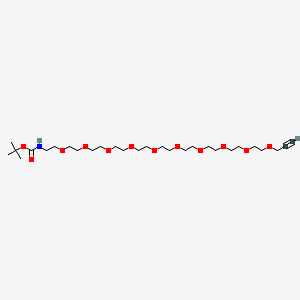
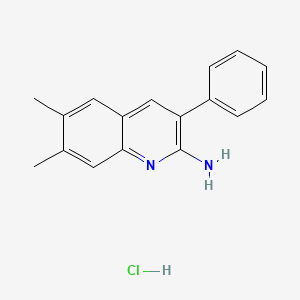
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)

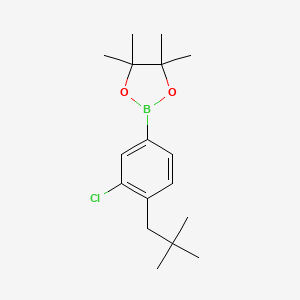
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)

